molecular formula C13H15BrN2O3 B14043574 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione

6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione

Cat. No.: B14043574
M. Wt: 327.17 g/mol
InChI Key: RVGITZMMKIXHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione (CAS: 1849592-70-6) is a spirocyclic compound featuring a cyclohexane ring fused to an imidazo[1,5-a]pyridine core. Key structural elements include:

  • Bromine at position 6', enhancing electrophilic reactivity.
  • Methyl group at position 8', contributing to steric bulk.
  • Hydroxyl group at position 4 and dione moieties, enabling hydrogen bonding and redox activity.

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

6-bromo-4'-hydroxy-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione

InChI

InChI=1S/C13H15BrN2O3/c1-7-6-9(14)12(19)16-10(7)11(18)15-13(16)4-2-8(17)3-5-13/h6,8,17H,2-5H2,1H3,(H,15,18)

InChI Key

RVGITZMMKIXHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCC(CC3)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Bromination

Literature on related imidazo-pyridine derivatives (e.g., 6-bromo-1,3-dimethyl-imidazo[4,5-b]pyridin-2-one) demonstrates that bromination is often achieved via direct bromination of the heterocyclic ring or by using brominated starting materials. For example, 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can be synthesized and then methylated to yield brominated derivatives.

Methylation Step

Methylation of the nitrogen or carbon atoms in the heterocyclic ring is typically carried out using methyl iodide in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetra-n-butylammonium bromide in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds at room temperature over 12 hours with purification by column chromatography and recrystallization.

Example Methylation Procedure:

Reagents and Conditions Details
Starting Material 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
Base Potassium carbonate (4 equiv)
Phase Transfer Catalyst Tetra-n-butylammonium bromide (0.1 equiv)
Methylating Agent Methyl iodide (2.5 equiv)
Solvent DMF (10 mL)
Temperature Room temperature
Reaction Time 12 hours
Work-up Filtration, solvent removal, column chromatography
Purification Silica gel chromatography, recrystallization

Spirocyclization and Functional Group Introduction

The formation of the spirocyclic system generally involves cyclization reactions where the cyclohexane ring is fused to the imidazo-pyridine core. Literature on related spirocyclic pyrrolidines and imidazo derivatives suggests that cyclization can be achieved via intramolecular nucleophilic attack or bromocyclization methods.

One optimized method involves:

  • Reaction of imines with allyl magnesium halides to generate intermediates,
  • Followed by bromocyclization to form the spiro ring,
  • Subsequent removal of bromine and catalytic hydrogenolysis to yield the final spirocyclic compound.

This approach allows for scalability and high purity of the spirocyclic products.

Hydroxylation and Oxidation

The introduction of the hydroxyl group at the 4-position and the ketone functionalities at the 1' and 5' positions likely involves selective oxidation steps, possibly through hydroboration-oxidation sequences or other oxidation protocols after spirocyclization.

Summary of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Bromination Starting heterocycle or direct bromination 6'-Bromo substitution on imidazo-pyridine core
2 Methylation Methyl iodide, K2CO3, TBAB, DMF, RT, 12 h Introduction of 8'-methyl group
3 Spirocyclization Imines + allyl magnesium halide, bromocyclization Formation of spirocyclic ring system
4 Hydroxylation/Oxidation Hydroboration-oxidation or selective oxidation Introduction of 4-hydroxy and 1',5'-dione groups
5 Purification Column chromatography, recrystallization High purity final compound

Research Results and Yields

  • The methylation step typically yields the desired methylated brominated intermediate in high purity (>90%) after chromatographic purification and recrystallization.
  • Bromocyclization and spirocyclization steps have been optimized to achieve nearly quantitative yields of crude products with >90% purity before final transformations.
  • Final reduction and catalytic hydrogenolysis steps provide the target spirocyclic compounds in good yields, confirming the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Physical and Chemical Data

  • Molecular formula : C₁₃H₁₅BrN₂O₂.
  • Molecular weight : 311.17 g/mol.
  • Purity : ≥98% (HPLC).
  • Storage : Stable at 4–8°C .

Structural Analogues

(a) 6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
  • CAS : 1849592-55-5.
  • Molecular formula : C₁₂H₁₃BrN₂O₂.
  • Molecular weight : 297.15 g/mol.
  • Key difference : Cyclopentane ring instead of cyclohexane.
(b) 6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
  • CAS : 1849592-05-6.
  • Molecular formula : C₁₁H₁₀BrClN₂O₂.
  • Molecular weight : 317.57 g/mol.
  • Key difference : Chlorine substituent at position 8' replaces methyl.
(c) Non-Spiro Imidazo[4,5-b]pyridine Derivatives
  • Example: 6-Bromo-4-(4-methylbenzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine ().
  • Key difference : Lack of spirocyclic structure.
  • Impact : Reduced conformational rigidity may decrease metabolic stability but improve synthetic accessibility .

Physicochemical Properties

Property Target Compound Cyclopentane Analogue Chloro Derivative Non-Spiro Derivative
Molecular Weight (g/mol) 311.17 297.15 317.57 384.27 (estimated)
Melting Point (°C) Not reported Not reported Not reported 160
Solubility Likely low (hydrophobic core) Similar to target Higher polarity Moderate (aryl substituents)
Bioavailability Moderate (spiro rigidity) Improved flexibility Variable Lower (non-spiro)

Commercial Availability and Cost

Compound Price (1g) Supplier Notes
Target Compound €7,538.98 Multiple High cost due to complex synthesis
Cyclopentane Analogue Not disclosed Biochempartner Lower molecular weight
Chloro Derivative Discontinued CymitQuimica Limited availability

Biological Activity

6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound's molecular formula is C13H15BrN2O3, and it has a molecular weight of approximately 311.17 g/mol. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure that combines cyclohexane and imidazopyridine moieties. The presence of bromine and hydroxyl groups enhances its reactivity and potential biological activity. The structural uniqueness may confer distinct pharmacological properties compared to similar compounds.

Biological Activity

Research indicates that 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione exhibits significant biological activities, particularly as an inhibitor of MAP kinase interacting kinase (Mnk). This inhibition is crucial for developing therapeutic strategies against various cancers and inflammatory diseases.

The compound's mechanism involves interaction with specific proteins such as Mnk. Interaction studies typically employ techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine binding affinities and kinetic parameters.

Synthesis Methods

The synthesis of 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione generally involves several steps:

  • Formation of the spirocyclic core : Utilizing cyclization reactions involving appropriate precursors.
  • Bromination : Introducing the bromine atom at the 6' position.
  • Hydroxylation : Adding the hydroxyl group at the 4-position via electrophilic substitution.

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-chloro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dioneSimilar spirocyclic structureContains chlorine instead of methyl group
6-Bromo-4-hydroxy-8-chloro-imidazo[1,5-a]pyridineLacks spirocyclic structureMore planar structure; different biological activity
8-Methyl-imidazo[1,5-a]pyridine derivativesImidazopyridine coreVaried substituents lead to different activities

These comparisons highlight how the combination of bromine and hydroxy groups in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

Several studies have investigated the biological activity of similar imidazopyridine derivatives:

  • Inhibition of Mycobacterium tuberculosis : A study identified novel molecules targeting Mycobacterium tuberculosis with significant inhibition rates at low concentrations (MIC < 20 µM). Compounds exhibiting similar structural features showed promising anti-tubercular activity .
  • Cytotoxicity Assessment : In vitro studies assessed cytotoxicity against HepG2 cells, revealing a range of activities among structurally related compounds with some showing low cytotoxicity (IC20 > 40 µM) .
  • Structure–Activity Relationship (SAR) : Research into SAR for related compounds demonstrated that specific substitutions could enhance biological activity while minimizing cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for spirocyclic imidazo[1,5-a]pyridine derivatives like 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione?

  • Methodology : The synthesis typically involves cyclocondensation of substituted pyrimidine or pyridine precursors with aldehydes/ketones. For example, glyoxal has been used in ethanol under reflux (80°C, 2 hours) to form the spirocyclic core, followed by purification via column chromatography . Bromination and hydroxylation steps are introduced early in the synthesis to ensure regioselectivity.

Q. How is structural confirmation achieved for such complex spiro compounds?

  • Methodology : Multi-spectral analysis is critical:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclohexane vs. imidazo[1,5-a]pyridine moieties).
  • HRMS (ESI+) : Validates molecular weight (e.g., m/z 278 [M + H]+ observed in related spiro compounds) .
  • X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., hydrogen-bonding networks in analogous spiro structures) .

Q. What purification techniques are optimal for isolating spirocyclic products?

  • Methodology : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For polar derivatives, preparative HPLC or recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in spirocyclic imidazo[1,5-a]pyridine synthesis?

  • Methodology :

  • Catalysis : Phase-transfer catalysts (e.g., p-toluenesulfonic acid) in DMF improve cyclization efficiency for brominated intermediates .
  • Temperature control : Lower temperatures (≤60°C) minimize side reactions during bromine incorporation .
  • Solvent selection : Ethanol or acetonitrile enhances solubility of intermediates while stabilizing reactive intermediates .

Q. What computational methods are used to predict the bioactivity of this compound?

  • Methodology :

  • Molecular docking : Screens against kinase targets (e.g., Mnk1/2) using software like AutoDock Vina, leveraging structural homology with eFT508.HCl, a known Mnk1/2 inhibitor .
  • QSAR modeling : Correlates substituent effects (e.g., bromine position, hydroxyl group) with antibacterial or anticancer activity, as seen in spiro indoline derivatives .

Q. How do structural modifications (e.g., bromine substitution) impact biological activity?

  • Methodology :

  • SAR studies : Compare analogs (e.g., 6-bromo vs. 7-bromo derivatives) in cytotoxicity assays. For example, bromine at the 6-position in imidazo[1,5-a]pyridines enhances binding to ATP pockets in kinases .
  • Crystallography : Resolves halogen bonding interactions (e.g., Br···O/N contacts) critical for target engagement .

Q. What analytical challenges arise in characterizing such complex spiro compounds?

  • Methodology :

  • Dynamic NMR : Detects conformational isomerism in cyclohexane rings .
  • TGA/DSC : Assesses thermal stability, which is crucial for formulation studies .
  • HPLC-MS : Monitors degradation products under accelerated stability conditions (e.g., pH 7.4 buffer at 40°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.